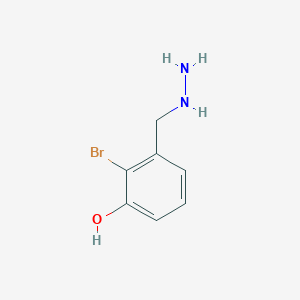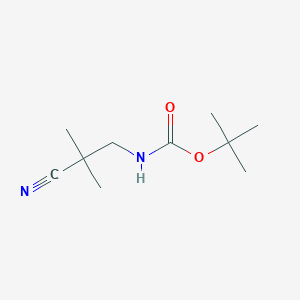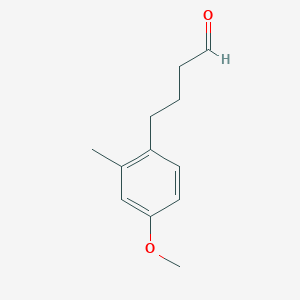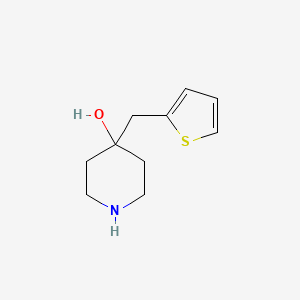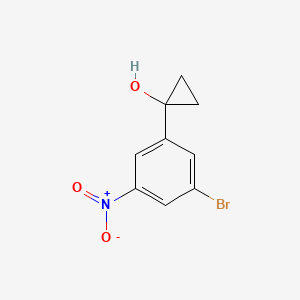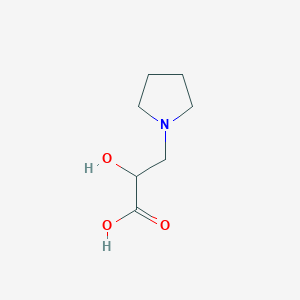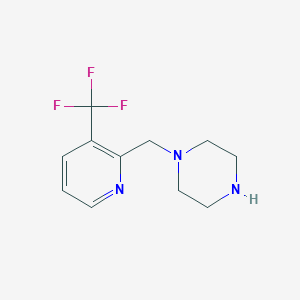
1-((4-Fluoropyridin-2-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Fluoropyridin-2-yl)methyl)piperazine is a chemical compound that features a fluorinated pyridine ring attached to a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-((4-Fluoropyridin-2-yl)methyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoropyridine-2-carbaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-((4-Fluoropyridin-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated pyridine ring.
Substitution: Substitution reactions at the pyridine or piperazine rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.
Reduction reactions often employ agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, piperazine derivatives, and other functionalized compounds.
Aplicaciones Científicas De Investigación
1-((4-Fluoropyridin-2-yl)methyl)piperazine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: The compound may be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-((4-Fluoropyridin-2-yl)methyl)piperazine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The fluorinated pyridine ring can enhance binding affinity and selectivity, while the piperazine moiety can provide additional binding interactions. The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
1-((4-Fluoropyridin-2-yl)methyl)piperazine is unique due to its specific structural features. Similar compounds include:
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound has a similar fluorinated pyridine structure but lacks the piperazine moiety.
(2-Fluoropyridin-4-yl)methanol: Another fluorinated pyridine derivative with a different functional group.
Propiedades
Fórmula molecular |
C11H14F3N3 |
|---|---|
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
1-[[3-(trifluoromethyl)pyridin-2-yl]methyl]piperazine |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-2-1-3-16-10(9)8-17-6-4-15-5-7-17/h1-3,15H,4-8H2 |
Clave InChI |
VHSFAVDTEYXOEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=CC=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


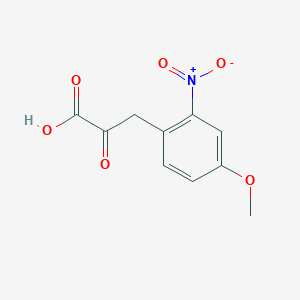
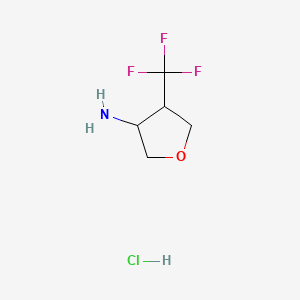

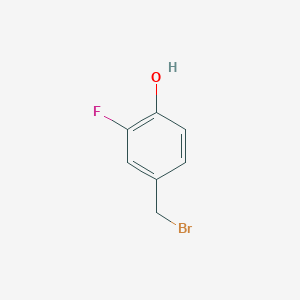
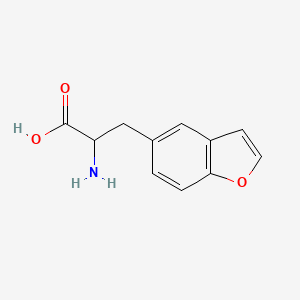

![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
